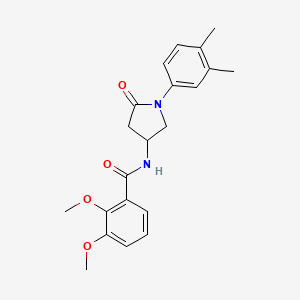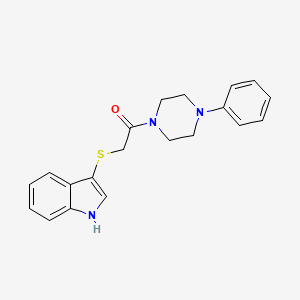
3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide, commonly known as DSP-4, is a chemical compound that has been used in scientific research for several decades. DSP-4 is a selective noradrenergic neurotoxin that has been used to study the role of noradrenergic neurons in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The compound has been investigated for its anti-inflammatory potential. Research studies have explored its effects on inflammatory pathways and cytokine regulation. For instance, a study titled “Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives” demonstrated promising anti-inflammatory properties . Further investigations are needed to elucidate the underlying mechanisms.
Antibacterial Activity
In silico docking simulations of related piperazine derivatives (including this compound) against oxidoreductase enzymes revealed favorable interactions with the binding site. These interactions were primarily hydrophobic, suggesting potential antibacterial activity . Experimental validation is crucial to confirm these findings.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-10-9-18(17-21(20)30-2)22(26)23-11-6-16-31(27,28)25-14-12-24(13-15-25)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLXKHLMKJDGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2689155.png)


![6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline](/img/structure/B2689158.png)
![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)
![4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2689160.png)

![N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2689166.png)

![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile](/img/structure/B2689168.png)
